molecular formula C7H14O<br>CH3(CH2)4COCH3<br>C7H14O B089624 2-Heptanone CAS No. 110-43-0

2-Heptanone

Cat. No.: B089624
CAS No.: 110-43-0
M. Wt: 114.19 g/mol
InChI Key: CATSNJVOTSVZJV-UHFFFAOYSA-N
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Description

2-Heptanone, also known as methyl n-amyl ketone or heptan-2-one, is a ketone with the molecular formula C7H14O. It is a colorless, water-like liquid with a banana-like, fruity odor. This compound is slightly soluble in water and has a neutral formal charge . It is naturally found in certain foods such as beer, white bread, butter, various cheeses, and potato chips .

Mechanism of Action

Target of Action

2-Heptanone primarily targets odorant receptors in rodents . It is secreted by honeybees when they bite small pests within the colony, such as wax moth larvae and Varroa mites . It is also present in the urine of stressed rats and is believed to be used as a means to alert other rats .

Mode of Action

This compound interacts with its targets by acting as a pheromone at odorant receptors in rodents . It has been shown to act as an anaesthetic on pests, enabling the honey bee to stun the pest and eject it from the hive . The honeybee mandibles can penetrate the cuticle of the pests, introducing less than one nanolitre of this compound into the pests’ open circulatory system, causing instantaneous anaesthetization that lasts for a few minutes .

Biochemical Pathways

The biosynthesis of this compound in microorganisms involves a novel methylketone synthase gene . Enhancement of de novo fatty acid synthesis occurs during this compound production . In bacteria, methylketones such as this compound are detected in the volatile organic compounds (VOCs) of various species .

Pharmacokinetics

It is known that this compound is a colorless, water-like liquid with a banana-like, fruity odor . It has a neutral formal charge and is only slightly soluble in water .

Result of Action

The action of this compound results in the paralysis of small arthropods, such as wax moth larvae and Varroa mites . It has been shown to have a similar effect on larval response, inhibition, and recovery as lidocaine . It has the fastest inhibitory effect of all alkyl-ketones tested, including the isomers 3- and 4-heptanone .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it is secreted by honeybees when they bite small pests within the colony . Certain species of worms are attracted to this compound, and bacteria can use this as a means of pathogenesis . It is also present in the urine of stressed rats, suggesting that stress may influence its production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptanone can be synthesized through various methods:

Industrial Production Methods: The industrial production of this compound often involves the cross aldol condensation method due to its efficiency and cost-effectiveness. This method minimizes by-products and reduces production costs .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.

    Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like Grignard reagents can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Nonanone
  • 2-Undecanone
  • 3-Heptanone
  • 4-Heptanone

Properties

IUPAC Name

heptan-2-one
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InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-6H2,1-2H3
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InChI Key

CATSNJVOTSVZJV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O, Array
Record name N-AMYL METHYL KETONE
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DSSTOX Substance ID

DTXSID5021916
Record name 2-Heptanone
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Molecular Weight

114.19 g/mol
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Physical Description

N-amyl methyl ketone appears as a clear colorless liquid. Flash point 126 °F. Less dense than water and only slightly soluble in water. Hence floats on water. Vapors heavier than air. Density 6.8 lb / gal. Used as a synthetic flavoring and in perfumes., Liquid, Colorless to white liquid with a banana-like, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a fruity, spicy odour, Colorless to white liquid with a banana-like, fruity odor.
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Boiling Point

300 °F at 760 mmHg (USCG, 1999), 151.5 °C at 760 mm Hg; 111 °C at 21 mm Hg, 149.00 to 150.00 °C. @ 760.00 mm Hg, 151 °C, 305 °F
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Flash Point

102 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 117 °F (Open cup), 102 °F
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Record name METHYL (N-AMYL) KETONE
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Solubility

0.4 % (NIOSH, 2023), Soluble in alcohol and ether, 0.43% (by wt) in water, Miscible with organic solvents, In water, 4.28X10+3 mg/L at 25 °C, 4.3 mg/mL at 25 °C, Solubility in water: poor, miscible with alcohol and ether; 1 ml in 250 ml water, 0.4%
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Density

0.82 (USCG, 1999) - Less dense than water; will float, 0.8324 at 0 °C/4 °C; 0.8197 at 15 °C/4 °C; 0.8068 at 30 °C/4 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.8, 0.814-0.819, 0.81
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.9 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

3 mmHg (NIOSH, 2023), 3.85 [mmHg], 3.85 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.2, 3 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Color/Form

Colorless to white liquid

CAS No.

110-43-0
Record name N-AMYL METHYL KETONE
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Record name 2-Heptanone
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Record name 2-HEPTANONE
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Record name 2-Heptanone
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Record name 2-Heptanone
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Record name 2-HEPTANONE
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Record name 2-HEPTANONE
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Record name 2-Heptanone
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Record name METHYL n-AMYL KETONE
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Record name METHYL (N-AMYL) KETONE
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Record name 2-Heptanone
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Melting Point

-31 °F (USCG, 1999), -35.5 °C, -35 °C, -32 °F
Record name N-AMYL METHYL KETONE
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Record name 2-HEPTANONE
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Record name 2-Heptanone
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Record name METHYL n-AMYL KETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0920
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Record name METHYL (N-AMYL) KETONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/110
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl (n-amyl) ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0399.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Operating under the conditions of Example 1, 1 millimol of 2-heptanone in toluene (1 ml of a 1M soln.) is reacted with 0.375 millimol of Ca[AlH2 (OCH2CH2OCH3)2 ]2 in toluene (1.78 ml of a 0.21M soln.) during 30 mins. at room temperature. After treating the reaction mixture according to the procedure of Example 1, the resultant toluene solution is gaschromatographically analyzed. The yield of 2-heptanol, the result of the reduction of 2-heptanone, is quantitative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ca[AlH2 (OCH2CH2OCH3)2 ]2
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

10 g of acetone, 2 g of cobalt bromide (CoBr.6H2O), 2 g of triphenylphosphine and 5 g of N-methyl-2-pyrrolidone were added to a shaking-type, stainless steel autoclave having a net capacity of 100 ml, and a mixed gas of hydrogen and carbon monoxide (molar ratio of H2 /CO=1) were introduced thereto under a pressure of 180 kg/cm2 gage, and reaction was carried out at 250° C. for two hours. As a result, a selectivity to methylisobutylketone of 75% was obtained with an acetone conversion of 48.6% by mole. In addition, isopropanol, methylpentylketone, diisobutylketone, mesityl oxide, etc. were formed as by-products.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cobalt bromide
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 2,088,018 describes the preparation of secondary alcohols by simple aldol condensation of aldehydes, namely 2-ethylhexaldehyde and butyraldehyde, onto ketones, namely methyl ethyl ketone, methyl amyl ketone, methyl isobutyl ketone, butylideneacetone, dipropyl ketone and methylheptanone, and the subsequent hydrogenation of the condensation products to give the saturated secondary alcohol. The aldol condensation of 2-ethylhexaldehyde onto methyl ethyl ketone and the hydrogenation of the condensation product to give 6-ethyl-3-decanol, and the subsequent sulfation thereof is described, inter alia. The use of the sulfate as surfactant is not mentioned.
[Compound]
Name
secondary alcohols
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
aldehydes
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Heptanone
Reactant of Route 2
Reactant of Route 2
2-Heptanone
Reactant of Route 3
2-Heptanone
Reactant of Route 4
Reactant of Route 4
2-Heptanone
Reactant of Route 5
2-Heptanone
Reactant of Route 6
Reactant of Route 6
2-Heptanone

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